molecular formula C12H19NO B1646558 2-(4-ethylphenoxy)-N,N-dimethylethanamine CAS No. 1339903-09-1

2-(4-ethylphenoxy)-N,N-dimethylethanamine

Cat. No. B1646558
CAS RN: 1339903-09-1
M. Wt: 193.28 g/mol
InChI Key: FVICGTAIGPKMLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves reactions with various primary aromatic amines . For instance, new acylthiourea derivatives, 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamides, were prepared by the reaction of 2-((4-ethylphenoxy)methyl)benzoyl isothiocyanate with various primary aromatic amines .


Molecular Structure Analysis

While the molecular structure of “2-(4-ethylphenoxy)-N,N-dimethylethanamine” is not explicitly mentioned, related compounds such as “Ethyl 2-(4-ethylphenoxy)-2-methylpropanoate” have a molecular formula of C14H20O3 and an average mass of 236.307 Da .

Scientific Research Applications

Pharmacological Properties and Effects

Platelet Aggregation Inhibition : A study on R-96544, a derivative of 2-(4-ethylphenoxy)-N,N-dimethylethanamine, demonstrated its ability to inhibit platelet aggregation induced by serotonin in various animals, indicating its potential as a novel 5-HT receptor antagonist with potent and selective activity against 5-HT(2A) receptors (Ogawa et al., 2002).

Biochemical Applications

Metabolic Pathways and Derivatives : Research into the synthesis of carbon-14 labeled doxylamine succinate, a compound structurally similar to this compound, offers insights into the chemical synthesis and potential metabolic pathways of related compounds (Rao & Damodaran, 1986).

Chemical Reactivity and Transformations

Cyclometalation Reactivity : A study explored the chemoselective N-demethylation vs. cyclometalation reactivity pathways in 1-aryl-N,N-dimethylethanamines, shedding light on the complex chemical behaviors of compounds with similar structures to this compound (Yap et al., 2014).

Antioxidant Properties

Reduction of Brain Damage in Ischemia : A phenothiazine derivative closely related to this compound was investigated for its potential to reduce brain damage following ischemia, highlighting the antioxidant and protective effects of such compounds (Yu et al., 1992).

Polymer Chemistry

Cascade Biodegradable Polymers : Research on polymers incorporating N,N'-dimethylethylenediamine, a molecule with functional similarity to this compound, revealed innovative biodegradable properties based on a cascade of intramolecular reactions, providing insights into potential applications in medical devices and drug delivery (Dewit & Gillies, 2009).

properties

IUPAC Name

2-(4-ethylphenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-4-11-5-7-12(8-6-11)14-10-9-13(2)3/h5-8H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVICGTAIGPKMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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